molecular formula C13H19ClN4O2 B1356845 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine CAS No. 426829-52-9

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

Cat. No.: B1356845
CAS No.: 426829-52-9
M. Wt: 298.77 g/mol
InChI Key: XTDKNKUNEVLULA-UHFFFAOYSA-N
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Description

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine is a useful research compound. Its molecular formula is C13H19ClN4O2 and its molecular weight is 298.77 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that piperazine derivatives are often used in the synthesis of pharmaceuticals , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Piperazine derivatives are known to undergo various reactions, such as Buchwald-Hartwig coupling reactions with aryl halides , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad use of piperazine derivatives in pharmaceuticals , it is likely that this compound could influence a variety of biochemical pathways.

Result of Action

Piperazine derivatives have been used in the synthesis of various pharmaceuticals , suggesting that they may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cell cycle proteins, transcription regulators, homeodomain proteins, steroid receptors, kinases, and phosphatases . These interactions are essential for regulating various cellular processes, including cell division, gene expression, and signal transduction.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the activity of kinases and phosphatases, which are critical for signal transduction pathways. Additionally, it can alter the expression of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool for studying biochemical pathways and developing therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways . At higher doses, it can cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safety in potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKNKUNEVLULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592685
Record name tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426829-52-9
Record name tert-Butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 1-piperazinecarboxylate (5.07 g, 27.2 mmol), 2,6-dichloropyrazine (3.38 g, 22.7 mmol), and K2CO3 (4.09 g, 30.0 mmol) in acetonitrile (20 mL) was stirred at 65° C. for 12.5 h and for a further 15 h at room temperature. Ether was added and the suspension was filtered. Concentration in vacuo fumished the crude product as an oil that crystallized upon standing. Purification by chromatography on silica gel using ethyl acetate/n-hexane (6:4) as eluent gave 6.1 g (90%) of the title compound as a solid. HRMS m/z calcd for C13H19ClN4O2 (M)+ 298.1197, found 298.1211. Anal. (C13H19ClN4O2) C, H, N.
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5.07 g
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3.38 g
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4.09 g
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20 mL
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90%

Synthesis routes and methods III

Procedure details

A mixture of 10 mmol 2,6-dichloropyrazine and 21 mmol of N-BOC-piperazine in 15 ml acetonitrile was heated under reflux for 1.5 hours. The reaction mixture was concentrated and purified by chromatography (SiO2; dichloromethane/methanol 95:5) to yield the title compound as a colorless solid. MS (m/e): 299.2 (MH+, 100%)
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10 mmol
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21 mmol
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15 mL
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Synthesis routes and methods IV

Procedure details

2,6-dichloropyrazine (10.0 g, 67.1 mmol), tert-butyl piperazine-1-carboxylate (12.5 g, 67.1 mmol) and cesium carbonate (43.7 g, 134 mmol) were added to a round bottom flask and flushed with nitrogen. DMF (300 ml) was then added and the reaction was stirred at 100° C. for 3 hours. The reaction mixture was cooled to room temperature, then diluted with EtOAc (600 mL) and washed with brine (600 mL). The aqueous layer was washed with additional EtOAc (600 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated to a crude residue that was purified by silica gel chromatography to afford tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate as an off-white solid. LRMS calculated for C13H19ClN4O2[M+H]+, 299.1; found 299.1.
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10 g
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12.5 g
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cesium carbonate
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43.7 g
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